5-(Triphenylsilyl)oxan-2-one
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Overview
Description
5-(Triphenylsilyl)oxan-2-one: is a compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to three phenyl groups and an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Triphenylsilyl)oxan-2-one typically involves the reaction of triphenylsilanol with oxan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Triphenylsilyl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
Scientific Research Applications
Chemistry: In chemistry, 5-(Triphenylsilyl)oxan-2-one is used as a precursor for the synthesis of other organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in biomedical devices. Its biocompatibility and stability make it a candidate for various biomedical applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its ability to enhance the properties of materials, such as thermal stability and resistance to degradation, makes it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Triphenylsilyl)oxan-2-one involves its interaction with specific molecular targets. The silicon atom in the compound can form stable bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are related to its ability to undergo chemical transformations, such as oxidation and reduction, which can modify its properties and interactions with other molecules.
Comparison with Similar Compounds
δ-Valerolactone: Another oxan-2-one derivative with different substituents.
2,5-Diphenyl-1,3-oxazoline: A compound with a similar structural motif but different functional groups.
Uniqueness: 5-(Triphenylsilyl)oxan-2-one is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
918422-63-6 |
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Molecular Formula |
C23H22O2Si |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-triphenylsilyloxan-2-one |
InChI |
InChI=1S/C23H22O2Si/c24-23-17-16-22(18-25-23)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI Key |
GNZASXNHSHKNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCC1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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